molecular formula C41H60F3N7O8 B1450163 Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt CAS No. 461640-33-5

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

Cat. No. B1450163
M. Wt: 836 g/mol
InChI Key: XNHOBOVDXTXENA-XXSXPWSASA-N
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Description

“Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt” is a compound with the empirical formula C39H59N7O6 · xC2HF3O2 . It has a molecular weight of 721.93 (free base basis) . This compound is also known by the synonym Aβ16-20m .


Molecular Structure Analysis

The molecular structure of this compound is complex, as it contains several functional groups and chiral centers. The SMILES string representation of the molecule is provided , which can be used to generate a 3D structure using appropriate software.


Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in water (>1 mg/mL) . It is typically stored at -20°C .

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : This compound is used as an inhibitor of Amyloid β 40 fibrillogenesis .
    • Results or Outcomes : The compound has been found to inhibit the self-association of the Alzheimer’s beta-amyloid (Abeta) peptide .
  • Scientific Field: Neurobiology

    • Application Summary : The compound is used in research related to Alzheimer’s disease .
    • Results or Outcomes : The compound has been found to inhibit the formation of beta-amyloid fibrils, which are associated with Alzheimer’s disease .
  • Scientific Field: Protein Chemistry

    • Application Summary : This compound is used in the study of protein-protein interactions, specifically in the context of beta-sheet motifs .
    • Results or Outcomes : The compound has been found to inhibit the formation of beta-amyloid fibrils, which are associated with protein-protein interactions .
  • Scientific Field: Molecular Biology

    • Application Summary : The compound is used in research related to the study of macromolecular assemblies of peptides and proteins in amyloid fibrils .
    • Results or Outcomes : The compound has been found to inhibit the formation of beta-amyloid fibrils, which are associated with macromolecular assemblies of peptides and proteins .

properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-(methylamino)hexanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N7O6.C2HF3O2/c1-25(2)22-31(44-35(49)29(42-26(3)47)20-14-15-21-41-7)37(51)46-33(39(4,5)6)38(52)45-32(24-28-18-12-9-13-19-28)36(50)43-30(34(40)48)23-27-16-10-8-11-17-27;3-2(4,5)1(6)7/h8-13,16-19,25,29-33,41H,14-15,20-24H2,1-7H3,(H2,40,48)(H,42,47)(H,43,50)(H,44,49)(H,45,52)(H,46,51);(H,6,7)/t29-,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOBOVDXTXENA-XXSXPWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)C(CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C(C)(C)C)NC(=O)[C@H](CCCCNC)NC(=O)C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H60F3N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

836.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 2
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 3
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 4
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 5
Reactant of Route 5
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt
Reactant of Route 6
Reactant of Route 6
Ac-Lys-(Me)Leu-Val-(Me)Phe-Phe-NH2 trifluoroacetate salt

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